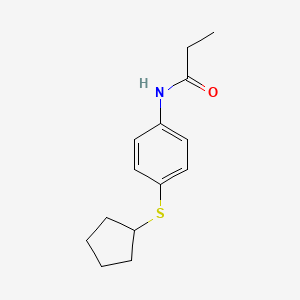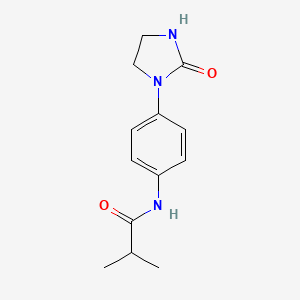
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide: is a synthetic compound with a molecular formula of C13H17N3O2The compound features an imidazolidinone ring, which is a common motif in various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide typically involves the reaction of 4-isocyanatobenzoyl chloride with 2-oxoimidazolidine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4) under controlled conditions.
Major Products:
科学研究应用
Chemistry: In chemistry, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimitotic agent, inhibiting cell division by targeting microtubules. This makes it a candidate for further research in cancer treatment .
Medicine: In medicinal chemistry, this compound is being explored for its antiproliferative, antiangiogenic, and antitumoral activities. It has shown promise in preclinical studies for the treatment of various cancers .
Industry: The compound is also used in the development of new materials and as a precursor for the synthesis of other bioactive molecules. Its versatility and reactivity make it valuable in various industrial applications .
作用机制
The mechanism of action of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide involves its interaction with microtubules, essential components of the cell’s cytoskeleton. The compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This results in the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis .
相似化合物的比较
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides
- Combretastatin A-4 analogs
Comparison: Compared to these similar compounds, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide exhibits unique structural features that enhance its binding affinity to the colchicine-binding site. This results in improved antiproliferative activity and reduced toxicity. Additionally, its imidazolidinone ring provides a versatile platform for further chemical modifications, making it a valuable compound for drug development .
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
2-methyl-N-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)12(17)15-10-3-5-11(6-4-10)16-8-7-14-13(16)18/h3-6,9H,7-8H2,1-2H3,(H,14,18)(H,15,17) |
InChI 键 |
AGMQDPGZGJKMPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


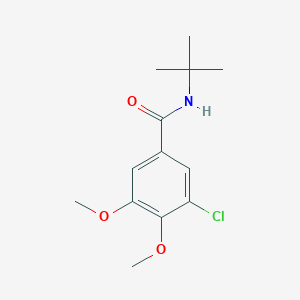
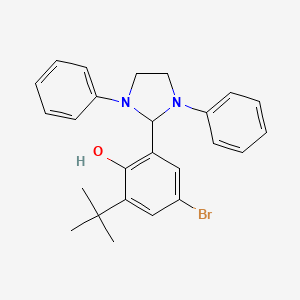
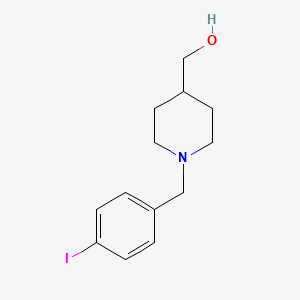
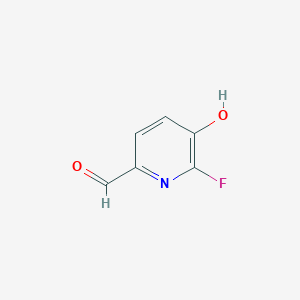
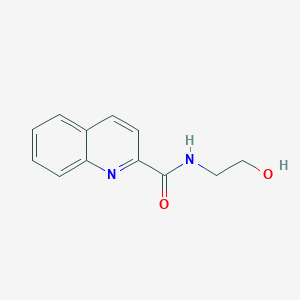
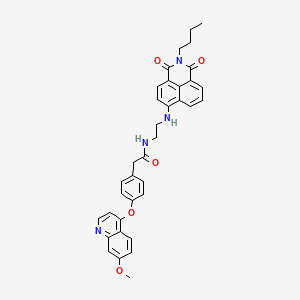
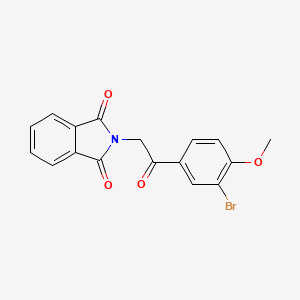
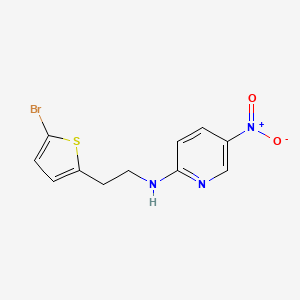
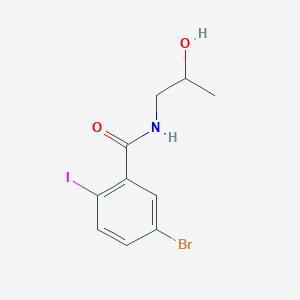
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
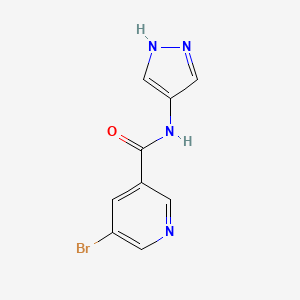
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
